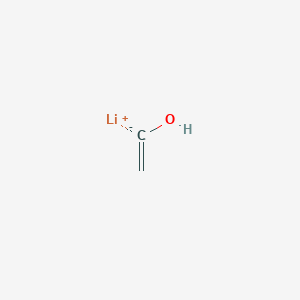
lithium;ethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium ethenol can be synthesized through the reaction of vinyl chloride with lithium metal in an aliphatic hydrocarbon solvent such as hexane. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air. The general reaction is as follows:
CH2=CHCl+2Li→CH2=CHLi+LiCl
Industrial Production Methods
Industrial production of lithium ethenol involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium ethenol undergoes various types of chemical reactions, including:
Nucleophilic Addition: Lithium ethenol can act as a nucleophile and add to electrophilic carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.
Reduction Reactions: Lithium ethenol can reduce certain compounds, such as aldehydes and ketones, to their corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF).
Substitution Reactions: Halides and other electrophiles are common reagents, and the reaction is often performed in non-polar solvents like hexane.
Reduction Reactions: Lithium ethenol can be used in combination with other reducing agents like lithium aluminum hydride (LiAlH₄) to enhance its reducing power.
Major Products Formed
Nucleophilic Addition: Alcohols
Substitution Reactions: Various substituted alkenes
Reduction Reactions: Primary and secondary alcohols
Applications De Recherche Scientifique
Lithium ethenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and the preparation of complex molecules.
Biology: Lithium ethenol derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of lithium ethenol derivatives in treating various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of lithium ethenol involves its ability to act as a strong nucleophile and base. The carbon-lithium bond is highly polar, with the carbon atom carrying a partial negative charge. This makes lithium ethenol highly reactive towards electrophiles. In biological systems, lithium ethenol derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyllithium: Another organolithium compound with similar reactivity but different applications.
Methyllithium: A simpler organolithium compound used in organic synthesis.
Phenyllithium: An aromatic organolithium compound with unique reactivity.
Uniqueness of Lithium Ethenol
Lithium ethenol is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of various derivatives. Its ability to participate in both nucleophilic addition and substitution reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
111193-71-6 |
|---|---|
Formule moléculaire |
C2H3LiO |
Poids moléculaire |
50.0 g/mol |
Nom IUPAC |
lithium;ethenol |
InChI |
InChI=1S/C2H3O.Li/c1-2-3;/h3H,1H2;/q-1;+1 |
Clé InChI |
IXVPCSMGHYDXIB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=[C-]O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


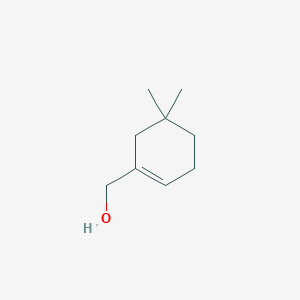
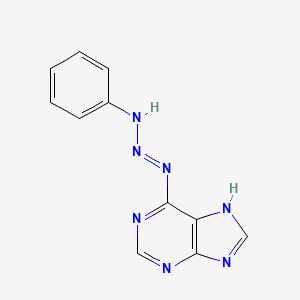
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)


![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
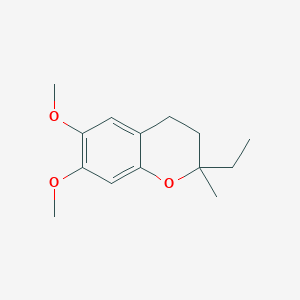
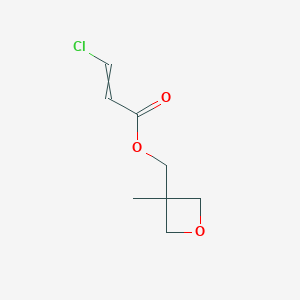

![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)

